4-((S)-morpholin-2-yl)benzonitrile is a compound characterized by its unique morpholine and benzonitrile functionalities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The molecular formula for 4-((S)-morpholin-2-yl)benzonitrile is CHNO, and it has a molecular weight of 188.23 g/mol.
This compound can be synthesized through various organic chemistry methods, primarily involving nucleophilic substitution reactions. It falls under the category of organic compounds with both aromatic and heterocyclic structures, making it significant in studies related to drug design and synthesis.
The synthesis of 4-((S)-morpholin-2-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with (S)-morpholine. The reaction conditions generally include:
This process proceeds via nucleophilic substitution, where the chlorine atom in 4-chlorobenzonitrile is replaced by the morpholine group, resulting in the formation of the desired compound.
In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer, which are critical for achieving high yields and maintaining optimal reaction conditions.
The structure of 4-((S)-morpholin-2-yl)benzonitrile can be represented by its IUPAC name, which is 4-[(2S)-morpholin-2-yl]benzonitrile. The compound features a morpholine ring attached to a benzonitrile moiety.
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 4-[(2S)-morpholin-2-yl]benzonitrile |
InChI | InChI=1S/C11H12N2O/c12-7-9... |
InChI Key | LKHDQLQIHUGGIF-LLVKDONJSA-N |
Isomeric SMILES | C1COC@HC2=CC=C(C=C2)C#N |
4-((S)-morpholin-2-yl)benzonitrile can participate in various chemical reactions:
The mechanism of action for 4-((S)-morpholin-2-yl)benzonitrile primarily involves its interaction with biological targets such as enzymes or receptors. The morpholine moiety may facilitate binding due to its ability to form hydrogen bonds or interact with hydrophobic regions of target proteins.
Research indicates that compounds similar to 4-((S)-morpholin-2-yl)benzonitrile exhibit various biological activities, including enzyme inhibition and receptor binding, which are crucial for drug development .
The physical properties of 4-((S)-morpholin-2-yl)benzonitrile include:
Chemical properties include:
The compound's stability under various conditions is also a significant consideration in its application in synthesis and research.
4-((S)-morpholin-2-yl)benzonitrile has several applications in scientific research:
The construction of the chiral morpholine ring with defined stereochemistry at C2 represents a cornerstone in synthesizing 4-((S)-morpholin-2-yl)benzonitrile. A highly efficient diastereoselective approach utilizes chiral N-sulfinyl imines as key intermediates. This methodology involves the addition of Grignard reagents to enantiopure sulfinyl imines, followed by cyclization to form the morpholine ring with excellent stereofidelity. The sulfinyl group acts as a powerful chiral auxiliary, directing the facial selectivity during nucleophilic addition. Subsequent acid-mediated cyclization yields substituted morpholines with diastereomeric ratios often exceeding 95:5 [2]. This two-step sequence offers significant advantages for introducing diverse aryl substituents, including benzonitrile derivatives, at the morpholine C2 position. Critical parameters influencing stereoselectivity include the steric bulk of the sulfinyl group (tert-butylsulfinyl typically outperforms p-tolylsulfinyl), reaction temperature (typically –78°C to 0°C), and solvent polarity (ethereal solvents preferred). The resulting enantioenriched morpholines serve as pivotal precursors for further functionalization to access the target benzonitrile derivative [2] [9].
Table 1: Key Stereoselective Methods for Morpholine Synthesis
Method | Chiral Control Element | Typical dr/ee | Key Advantages | Limitations |
---|---|---|---|---|
Sulfinyl Imine/Grignard | tert-Butanesulfinyl group | >95:5 dr, >98% ee | High predictability, modular substituents | Requires auxiliary removal |
Cu-Catalyzed APA/Desymmetrization | Pybox Ligand (L5) | 95-99% ee | Direct formation of quaternary centers | Limited substrate scope |
Asymmetric Hydrogenation | Transition Metal Complexes | 90-98% ee | Atom economy, high efficiency | Specialized catalyst required |
Constructing the morpholine ring directly onto a pre-formed benzonitrile-containing precursor offers a streamlined route to 4-((S)-morpholin-2-yl)benzonitrile. Cyclocondensation reactions between amino alcohols and carbonyl components provide efficient access to the morpholine core. Particularly relevant is the use of 4-cyanobenzaldehyde derivatives condensed with chiral or prochiral ethanolamine equivalents. A notable advance employs polymer-supported synthesis using immobilized serine or threonine derivatives protected with base-labile Fmoc and acid-labile tert-butyl groups. This orthogonal protection scheme enables selective deprotection and subsequent cyclization steps. For instance, immobilized Fmoc-Ser(tBu)-OH undergoes Fmoc removal, followed by N-alkylation with electrophiles such as 4-cyanobenzyl bromide. Acid-mediated cleavage from the resin simultaneously removes the tert-butyl group and triggers cyclization, yielding morpholine-3-carboxylic acid derivatives. While this approach primarily yields 3-substituted morpholines, it demonstrates the feasibility of incorporating nitrile-containing aromatic systems during morpholine ring formation. The solid-phase approach facilitates purification and enables rapid exploration of structural diversity around the morpholine core [1] [6]. Alternative solution-phase cyclocondensations employ glyoxal derivatives with amino alcohols, where the benzonitrile group can be introduced via the amino alcohol component or during subsequent functionalization [8].
Catalytic asymmetric methods provide efficient access to enantioenriched morpholine precursors essential for synthesizing 4-((S)-morpholin-2-yl)benzonitrile. A breakthrough Cu-catalyzed asymmetric propargylic amination/desymmetrization (APAD) strategy enables the construction of morpholines bearing α-quaternary stereocenters. This method employs CuI/(S,S)-t-Bu-pybox ligand (L5) complexes to catalyze the enantioselective addition of N-benzyloxetan-3-amine to ethynyl carbonates, achieving excellent enantioselectivities (95-99% ee). The resulting propargylamine intermediates undergo acid-mediated desymmetrization via oxetane ring-opening and cyclization to form functionalized morpholines. While this approach yields complex morpholine structures with alkynyl, hydroxyl, and enonyl functional groups, the catalytic system demonstrates the potential for synthesizing simpler benzonitrile-containing analogs through substrate modification [3].
Complementary approaches leverage chiral resolution of racemic intermediates during pharmaceutical syntheses. The manufacturing route for aprepitant (a neurokinin-1 antagonist containing a morpholine core) utilizes a highly efficient resolution of racemic morpholine intermediates using (R,R)-tartaric acid or (S)-camphorsulfonic acid. This strategy could be adapted for 4-(morpholin-2-yl)benzonitrile synthesis by designing appropriate racemic precursors containing the benzonitrile moiety that form diastereomeric salts with chiral acids. Phosphorylation strategies employed in fosaprepitant synthesis demonstrate the utility of activating morpholine nitrogen for further functionalization, potentially enabling coupling with benzonitrile-containing fragments [8].
The selective functionalization of morpholine derivatives en route to 4-((S)-morpholin-2-yl)benzonitrile necessitates strategic protecting group deployment. Effective strategies must differentiate between the morpholine nitrogen and oxygen atoms, and potentially protect the benzonitrile group if reactive conditions are employed. Orthogonal protection schemes are particularly valuable for complex syntheses:
Critical to protecting group strategy is the compatibility with the benzonitrile group, which is generally stable under acidic, basic, and reducing conditions, making it compatible with diverse protection/deprotection sequences. However, strongly nucleophilic organometallic reagents (e.g., Grignard or organolithium) may attack the nitrile, necessitating protection as a masked aldehyde (e.g., acetal) or careful reagent selection [4] [8].
Table 2: Protecting Group Strategies for Morpholine Synthesis
Functional Group | Protecting Group | Installation Method | Cleavage Conditions | Compatibility Notes |
---|---|---|---|---|
Morpholine Nitrogen | Benzyl (Bn) | BnBr, K₂CO₃ | H₂/Pd-C, TFA/Scavengers | Stable to bases, mild acids; orthogonal to Fmoc |
tert-Butoxycarbonyl (Boc) | (Boc)₂O, base | TFA, HCl/dioxane | Acid-labile; orthogonal to Cbz, Fmoc | |
9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, base | Piperidine (20-50% in DMF) | Base-labile; ideal for SPPS | |
Hydroxyl (if present) | tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | TBAF, AcOH/H₂O/THF | Stable to many reaction conditions |
Acetyl (Ac) | Ac₂O, pyridine or DMAP | K₂CO₃/MeOH, NH₃/MeOH | Base-labile; may migrate | |
Benzonitrile | Generally unprotected | N/A | N/A | Stable to most PG manipulations; avoid strong nucleophiles |
Diethyl acetal (masked aldehyde) | EtOCH(OEt)₂, cat. acid | Dilute acid hydrolysis | Protects against nucleophilic attack |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2